N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline
Brand Name: Vulcanchem
CAS No.: 578-32-5
VCID: VC17968678
InChI: InChI=1S/C14H11F4N3/c1-21(2)14-7-10(17)13(6-11(14)18)20-19-12-5-8(15)3-4-9(12)16/h3-7H,1-2H3
SMILES:
Molecular Formula: C14H11F4N3
Molecular Weight: 297.25 g/mol

N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline

CAS No.: 578-32-5

Cat. No.: VC17968678

Molecular Formula: C14H11F4N3

Molecular Weight: 297.25 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline - 578-32-5

Specification

CAS No. 578-32-5
Molecular Formula C14H11F4N3
Molecular Weight 297.25 g/mol
IUPAC Name 4-[(2,5-difluorophenyl)diazenyl]-2,5-difluoro-N,N-dimethylaniline
Standard InChI InChI=1S/C14H11F4N3/c1-21(2)14-7-10(17)13(6-11(14)18)20-19-12-5-8(15)3-4-9(12)16/h3-7H,1-2H3
Standard InChI Key HUVXXCRAQSERKY-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=C(C=C(C(=C1)F)N=NC2=C(C=CC(=C2)F)F)F

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline features two benzene rings connected by an azo group (-N=N-). Each ring contains fluorine substituents at the 2- and 5-positions, while a dimethylamino group (-N(CH₃)₂) occupies the para position relative to the azo linkage. The IUPAC name for this compound is 4-[(2,5-difluorophenyl)diazenyl]-2,5-difluoro-N,N-dimethylaniline, reflecting its substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₁₁F₄N₃
Molecular Weight297.25 g/mol
InChIInChI=1S/C14H11F4N3/c1-21(2)14-7-10...
SMILESCN(C)C1=C(C=C(C(=C1)F)N=NC2=C(C=CC(=C2)F)F)F
PubChem CID11354

The Standard InChIKey HUVXXCRAQSERKY-UHFFFAOYSA-N confirms its unique stereochemical identity. Fluorine atoms enhance electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological systems.

Toxicity and Health Risks

Carcinogenicity and Experimental Data

Oral administration in rodents at high doses (unspecified in available data) induced hepatic tumors, classifying the compound as a potential carcinogen. The EWG’s moderate cancer risk designation underscores the need for cautious handling.

Table 2: Toxicity Profile

EndpointFindings
CarcinogenicityPositive in rodent liver studies
EWG Hazard ScoreModerate concern for cancer
Route of ExposureOral (studies), potential dermal

Mechanisms of Toxicity

Azo compounds often undergo enzymatic cleavage in the liver, releasing aromatic amines that form DNA adducts. Fluorine’s electronegativity may enhance metabolic stability, prolonging systemic exposure and exacerbating toxicity.

Comparison with Related Azo Compounds

Halogen-Substituted Analogs

Fluorinated azo compounds exhibit greater stability and reactivity compared to chloro- or bromo-substituted variants. For instance, 2,5-dichloro-4-dimethylaminoazobenzene (analog with Cl substituents) shows reduced thermal stability and higher biodegradability.

Table 3: Comparative Analysis of Halogenated Azo Compounds

CompoundHalogenStabilityReactivity
N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)anilineFHighModerate
2,5-Dichloro-4-dimethylaminoazobenzeneClModerateLow
2,5-Dibromo-4-dimethylaminoazobenzeneBrLowHigh

Fluorine’s small atomic radius and strong C-F bonds contribute to enhanced chemical inertness, making fluorinated analogs preferable in high-temperature applications.

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